molecular formula C10H21N3O5S B12615401 (2S)-2,5-diaminopentanoic acid;2-(2-sulfanylpropanoylamino)acetic acid CAS No. 921199-92-0

(2S)-2,5-diaminopentanoic acid;2-(2-sulfanylpropanoylamino)acetic acid

Cat. No.: B12615401
CAS No.: 921199-92-0
M. Wt: 295.36 g/mol
InChI Key: XUCAZBRQJKSXDM-WCCKRBBISA-N
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Description

(2S)-2,5-diaminopentanoic acid;2-(2-sulfanylpropanoylamino)acetic acid is a compound that combines two distinct chemical entities: (2S)-2,5-diaminopentanoic acid and 2-(2-sulfanylpropanoylamino)acetic acid The former is an amino acid derivative, while the latter is a sulfur-containing amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,5-diaminopentanoic acid;2-(2-sulfanylpropanoylamino)acetic acid typically involves multi-step organic synthesis. The process begins with the preparation of the individual components, followed by their coupling under specific reaction conditions. For instance, (2S)-2,5-diaminopentanoic acid can be synthesized through stereoselective alkylation of isoserine derivatives, followed by nucleophilic ring opening of quaternary sulfamidates . On the other hand, 2-(2-sulfanylpropanoylamino)acetic acid can be prepared through the reaction of thiols and amines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. Additionally, purification steps such as crystallization, distillation, or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2,5-diaminopentanoic acid;2-(2-sulfanylpropanoylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur-containing moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino groups can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur moiety can yield sulfoxides or sulfones, while reduction of the amino groups can yield primary or secondary amines.

Scientific Research Applications

(2S)-2,5-diaminopentanoic acid;2-(2-sulfanylpropanoylamino)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2,5-diaminopentanoic acid;2-(2-sulfanylpropanoylamino)acetic acid involves its interaction with specific molecular targets. The amino acid moiety can interact with enzymes or receptors, while the sulfur-containing moiety can participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate biological pathways and exert various effects, such as inhibition of enzyme activity or alteration of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acid derivatives and sulfur-containing amino acids, such as:

    Cysteine: A sulfur-containing amino acid with similar redox properties.

    Lysine: An amino acid with a similar structure to (2S)-2,5-diaminopentanoic acid.

    Methionine: Another sulfur-containing amino acid with comparable chemical properties.

Uniqueness

What sets (2S)-2,5-diaminopentanoic acid;2-(2-sulfanylpropanoylamino)acetic acid apart is the combination of both amino acid and sulfur-containing moieties in a single molecule. This unique structure allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components .

Properties

CAS No.

921199-92-0

Molecular Formula

C10H21N3O5S

Molecular Weight

295.36 g/mol

IUPAC Name

(2S)-2,5-diaminopentanoic acid;2-(2-sulfanylpropanoylamino)acetic acid

InChI

InChI=1S/C5H12N2O2.C5H9NO3S/c6-3-1-2-4(7)5(8)9;1-3(10)5(9)6-2-4(7)8/h4H,1-3,6-7H2,(H,8,9);3,10H,2H2,1H3,(H,6,9)(H,7,8)/t4-;/m0./s1

InChI Key

XUCAZBRQJKSXDM-WCCKRBBISA-N

Isomeric SMILES

CC(C(=O)NCC(=O)O)S.C(C[C@@H](C(=O)O)N)CN

Canonical SMILES

CC(C(=O)NCC(=O)O)S.C(CC(C(=O)O)N)CN

Origin of Product

United States

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